Mu-Opioid Receptor Affinity: 6Htc vs. 7-Hydroxy-Tic (Htc) in the Deltorphin II Scaffold
In the deltorphin II peptide template (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), replacement of N-terminal tyrosine with the 7-hydroxy isomer Htc abolished binding to both mu and delta opioid receptors (Ki >10,000 nM for both). In contrast, replacement with the 6-hydroxy isomer 6Htc yielded a potent mu receptor ligand with Ki = 0.73 nM while preserving delta receptor affinity (Ki = 1,700 nM) [1]. This represents a greater than 13,000-fold improvement in mu receptor affinity for 6Htc relative to Htc.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki, nM) in the deltorphin II peptide scaffold |
|---|---|
| Target Compound Data | 6Htc-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂: Mu Ki = 0.73 nM, Delta Ki = 1,700 nM |
| Comparator Or Baseline | Htc-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂: Mu Ki >10,000 nM, Delta Ki >10,000 nM; Parent Tyr-peptide: Mu Ki = 2.4 nM, Delta Ki = 1,615 nM |
| Quantified Difference | >13,000-fold improvement in mu affinity for 6Htc vs. Htc; 3.3-fold improvement in mu affinity for 6Htc vs. parent tyrosine peptide |
| Conditions | Radioligand binding assay using [³H]naloxone (mu) and [³H]Deltorphin II (delta) on adult male Wistar rat brain homogenates; data analyzed by nonlinear least-squares regression (Prism Graph Pad) |
Why This Matters
Procurement of the 7-hydroxy isomer (Htc, a commercially available alternative) would yield a compound that is functionally inert at mu-opioid receptors, rendering opioid peptide engineering campaigns uninterpretable, whereas 6Htc uniquely confers nanomolar mu affinity.
- [1] Sperlinga E, Kosson P, Urbanczyk-Lipkowska Z, Ronsisvalle G, Carr DB, Lipkowski AW. 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides. Bioorg. Med. Chem. Lett. 2005, 15(10), 2467-2469. Table 1. DOI: 10.1016/j.bmcl.2005.03.075 View Source
